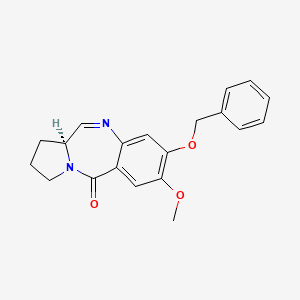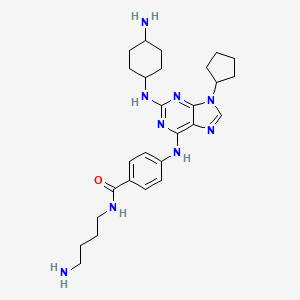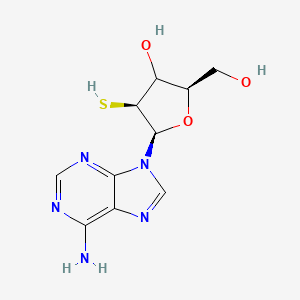![molecular formula C31H26N2O10 B12403684 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that features a combination of benzoate and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and pyrimidine nucleosides. The synthesis may proceed through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrimidine Ring: The protected nucleoside is then reacted with a methoxy-substituted pyrimidine derivative under acidic conditions to form the desired pyrimidine ring.
Deprotection and Esterification: The final step involves deprotecting the hydroxyl groups and esterifying the compound with benzoic acid under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyrimidine moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and nucleic acid interactions.
Industrial Applications: It is explored for use in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with biological targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can intercalate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate can be compared with other nucleoside analogs such as:
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: This compound lacks the dibenzoyloxy groups, making it less lipophilic.
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: The presence of fluorine atoms enhances its stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H26N2O10 |
|---|---|
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24?,25+,27-/m1/s1 |
InChI-Schlüssel |
SHULCCQTYFCRIY-MKGCLCFSSA-N |
Isomerische SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
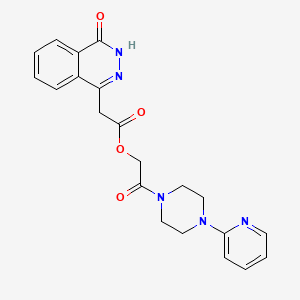

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
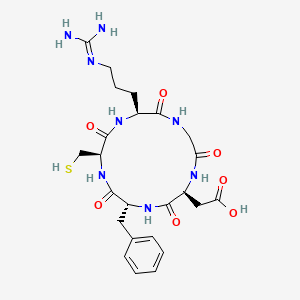
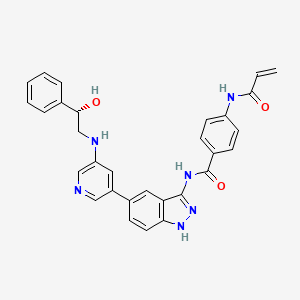
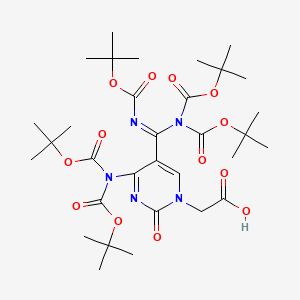


![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
